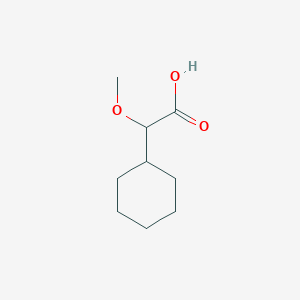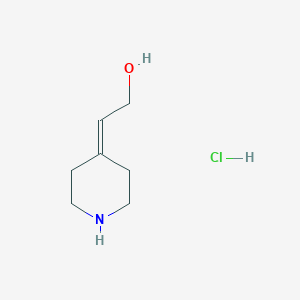
4-(1-羟乙基)哌啶-1-鎓盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications. This compound is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .
科学研究应用
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: In biological research, it is used to study protein interactions and degradation pathways.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
作用机制
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to induce their degradation.
Mode of Action
The mode of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity of the linker, such as that provided by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride are related to the process of targeted protein degradation . By acting as a linker in PROTACs, this compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride’s action are related to its role in targeted protein degradation . By facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation of piperidine with acetaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt form .
化学反应分析
Types of Reactions
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines .
相似化合物的比较
Similar Compounds
- 2-(Piperidin-4-yl)ethan-1-ol
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is unique due to its specific structure that allows it to act as a semi-flexible linker in PROTACs. This flexibility is crucial for the effective recruitment and degradation of target proteins, making it a valuable compound in the field of targeted protein degradation .
属性
IUPAC Name |
2-piperidin-4-ylideneethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQYSYJKMUZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)
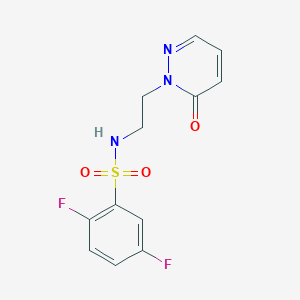
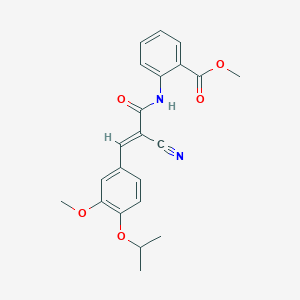
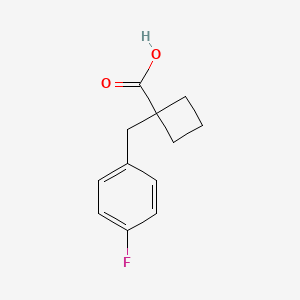

![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)
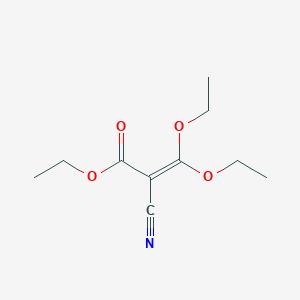
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2587892.png)
![7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2587893.png)
![(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2587894.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)
